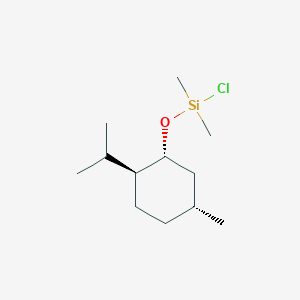
(+)-Chloro(p-menth-3-yloxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is a specialized organosilicon compound It is characterized by the presence of a chloro group, a p-menth-3-yloxy group, and two dimethyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloro(p-menth-3-yloxy)dimethylsilane typically involves the reaction of p-menth-3-yl alcohol with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{p-Menth-3-yl alcohol} + \text{Chlorodimethylsilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Chloro(p-menth-3-yloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to form a silanol group.
Oxidation: The compound can undergo oxidation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with various functional groups.
Hydrolysis: Silanol derivatives.
Oxidation: Siloxane compounds.
Wissenschaftliche Forschungsanwendungen
(+)-Chloro(p-menth-3-yloxy)dimethylsilane has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is used in the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of (+)-Chloro(p-menth-3-yloxy)dimethylsilane involves the reactivity of the chloro group and the p-menth-3-yloxy group. The chloro group can undergo nucleophilic substitution reactions, while the p-menth-3-yloxy group can participate in various organic transformations. The silicon atom provides a unique reactivity profile, allowing for the formation of siloxane bonds and other silicon-containing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorobis(p-menth-3-yloxy)(methyl)silane
- Dichloro(p-menth-3-yl)oxysilane
- Acetic acid, p-menth-3-yl ester
Uniqueness
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is unique due to the presence of both a chloro group and a p-menth-3-yloxy group attached to the silicon atom. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and the development of novel materials.
Eigenschaften
Molekularformel |
C12H25ClOSi |
|---|---|
Molekulargewicht |
248.86 g/mol |
IUPAC-Name |
chloro-dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C12H25ClOSi/c1-9(2)11-7-6-10(3)8-12(11)14-15(4,5)13/h9-12H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
JXZSEZCMUZKNCK-GRYCIOLGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[Si](C)(C)Cl)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)O[Si](C)(C)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
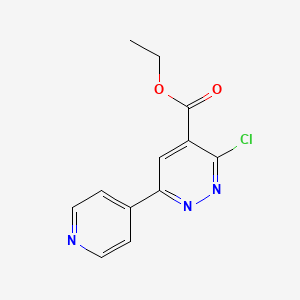
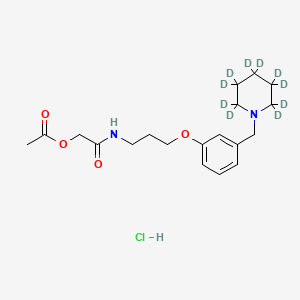

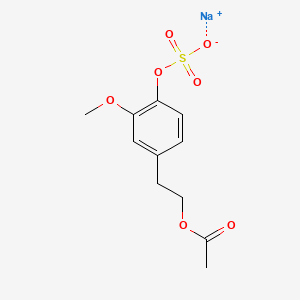
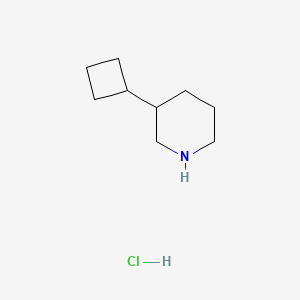
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
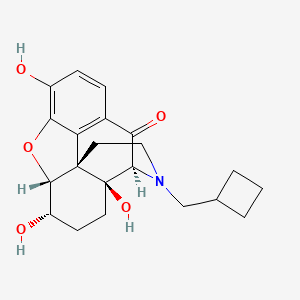
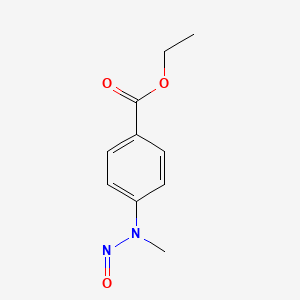
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

